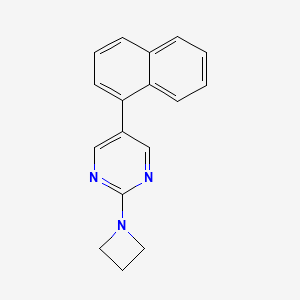
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine (AZN) is a heterocyclic aromatic compound with a five-membered ring system containing a nitrogen atom. It is a synthetic compound and has been studied for its potential applications in the fields of medicine, agriculture, and materials science. AZN has been shown to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects.
Scientific Research Applications
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, it has been studied for its potential use as an anti-inflammatory, anti-microbial, and anti-tumor agent. In agriculture, 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been studied for its potential use as a herbicide and insecticide. In materials science, it has been studied for its potential use as a corrosion inhibitor.
Mechanism of Action
The exact mechanism of action of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine is not fully understood. However, it is believed that its anti-inflammatory, anti-microbial, and anti-tumor effects are due to its ability to interfere with the production of pro-inflammatory mediators and the activation of various signaling pathways.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the activation of various signaling pathways, such as the NF-κB and MAPK pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in laboratory experiments is its ease of synthesis. It can be synthesized relatively easily and quickly using the condensation reaction described above. The main limitation of using 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in laboratory experiments is its limited availability. It is not widely available commercially and is difficult to obtain in large quantities.
Future Directions
Future research into the potential applications of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine should focus on its potential use as a therapeutic agent for the treatment of various diseases and conditions. Additionally, further research should be conducted to better understand the exact mechanism of action of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in order to optimize its use as a therapeutic agent. Finally, further research should be conducted to explore the potential applications of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine in materials science and agriculture.
Synthesis Methods
2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine can be synthesized through a variety of methods, including the condensation of 2-azetidinone and 5-naphthol. The condensation reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at a temperature of 100-150°C. The reaction yields 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine as a white crystalline solid.
properties
IUPAC Name |
2-(azetidin-1-yl)-5-naphthalen-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-2-7-15-13(5-1)6-3-8-16(15)14-11-18-17(19-12-14)20-9-4-10-20/h1-3,5-8,11-12H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUGEIDOEBHRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)
![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)
![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)
![3-[methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443806.png)
![4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline](/img/structure/B6443808.png)
![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)
![4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6443819.png)
![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)
![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6443845.png)
![5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443852.png)
![6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443869.png)
![5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443875.png)
![3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)